

# DGY-06-116: A Comparative Guide to a Novel Covalent Src Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | DGY-06-116 |           |  |  |
| Cat. No.:            | B15581167  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **DGY-06-116** with other notable Src family kinase (SFK) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3][4]

Dysregulation of Src kinase activity is frequently implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[1][2][3][5][6] **DGY-06-116** is a novel, potent, and selective irreversible covalent inhibitor of Src kinase.[7][8][9]

## **Mechanism of Action: A Differentiated Approach**

Unlike many traditional ATP-competitive inhibitors, **DGY-06-116** is an irreversible covalent inhibitor.[7][8] It was developed by hybridizing the structures of dasatinib, a potent Src/Abl inhibitor, and SM1-71, a promiscuous covalent kinase probe.[10][11][12] **DGY-06-116** selectively targets a cysteine residue (Cys277) in the P-loop of Src kinase.[7] This covalent interaction leads to a sustained and extended duration of Src inhibition, a key differentiator from reversible inhibitors.[7] An X-ray co-crystal structure confirms that **DGY-06-116** binds covalently to the kinase P-loop and occupies the back hydrophobic pocket, which accounts for its high potency and selectivity.[10][11]



Check Availability & Pricing

## **Quantitative Performance Data**

The following tables summarize the in vitro potency, cellular activity, and kinase selectivity of **DGY-06-116** in comparison to other well-characterized Src inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) Against Src Kinase

| Inhibitor                | Туре                   | Src IC50 (nM)    | Reference(s) |
|--------------------------|------------------------|------------------|--------------|
| DGY-06-116               | Covalent, Irreversible | 2.6 - 3          | [8][9]       |
| Dasatinib                | Reversible             | <1.0             | [13]         |
| Saracatinib<br>(AZD0530) | Reversible             | 2.7              | [13][14]     |
| Bosutinib                | Reversible             | 1.2              | [13]         |
| eCF506 (NXP900)          | Reversible             | <0.5             | [15]         |
| PP2                      | Reversible             | 4 (Lck), 5 (Fyn) | [13]         |
| SU6656                   | Reversible             | 280              | [13]         |

Table 2: Cellular Activity (GR50/GI50) in Cancer Cell Lines

| Inhibitor                 | Cell Line                    | Cancer Type | GR50 (μM)                             | Reference(s) |
|---------------------------|------------------------------|-------------|---------------------------------------|--------------|
| DGY-06-116                | H1975                        | NSCLC       | 0.3                                   | [7][8]       |
| HCC827                    | NSCLC                        | 0.5         | [7][8]                                |              |
| MDA-MB-231                | TNBC                         | 0.3         | [7][8]                                |              |
| AZD0530<br>(Saracatinib)  | H1975, HCC827,<br>MDA-MB-231 | NSCLC, TNBC | Weaker potency<br>than DGY-06-<br>116 | [16]         |
| Tirbanibulin<br>(KX2-391) | Various Cancer<br>Cell Lines | -           | 0.009 - 0.060<br>(GI50)               | [13]         |



GR50: The concentration for 50% growth rate inhibition. NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer.

Table 3: Kinase Selectivity Profile

| Inhibitor  | Src IC50<br>(nM) | Off-Target<br>Kinase(s)             | Off-Target<br>IC50 (nM) | Selectivity<br>(Fold) | Reference(s |
|------------|------------------|-------------------------------------|-------------------------|-----------------------|-------------|
| DGY-06-116 | 3                | FGFR1                               | 8340                    | ~2780x                | [8]         |
| Dasatinib  | <1.0             | Bcr-Abl                             | <1.0                    | Non-selective         | [13][14]    |
| eCF506     | <0.5             | ABL                                 | >475                    | >950x                 | [15]        |
| Apatinib   | 530              | VEGFR-2,<br>Ret, c-Kit              | 1, 13, 429              | Non-selective         | [17]        |
| Ponatinib  | 5.4              | Abl,<br>PDGFRα,<br>VEGFR2,<br>FGFR1 | 0.37, 1.1, 1.5,<br>2.2  | Non-selective         | [13][14]    |

## **Visualizing Mechanisms and Workflows**

To better understand the context of **DGY-06-116**'s function, the following diagrams illustrate the Src signaling pathway, a typical inhibitor evaluation workflow, and the unique binding mechanism of **DGY-06-116**.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit Creative BioMart [creativebiomart.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Src kinase inhibitors: promising cancer therapeutics? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisionbusinessinsights.com [precisionbusinessinsights.com]



- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structure and Characterization of a Covalent Inhibitor of Src Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Structure and Characterization of a Covalent Inhibitor of Src Kinase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Src (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [DGY-06-116: A Comparative Guide to a Novel Covalent Src Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581167#dgy-06-116-vs-other-src-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com